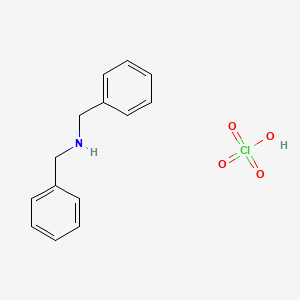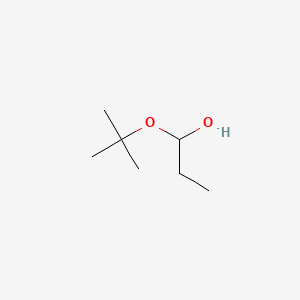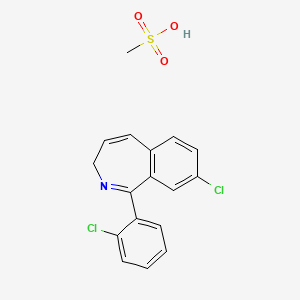
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group, a dichloromethoxyphenyl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-methoxyaniline with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of aldehydes or carboxylic acids.
Hydrolysis: Formation of 3,5-dichloro-4-methoxyaniline and carbon dioxide.
Applications De Recherche Scientifique
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activities. The dichloromethoxyphenyl group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl (3,5-dichloro-4-hydroxyphenyl)carbamate
- 2-Chloroethyl (3,5-dichloro-4-methylphenyl)carbamate
- 2-Chloroethyl (3,5-dichloro-4-ethoxyphenyl)carbamate
Uniqueness
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Propriétés
Numéro CAS |
84970-61-6 |
|---|---|
Formule moléculaire |
C10H10Cl3NO3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-chloroethyl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c1-16-9-7(12)4-6(5-8(9)13)14-10(15)17-3-2-11/h4-5H,2-3H2,1H3,(H,14,15) |
Clé InChI |
PGQLCTIGHBKXHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)NC(=O)OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



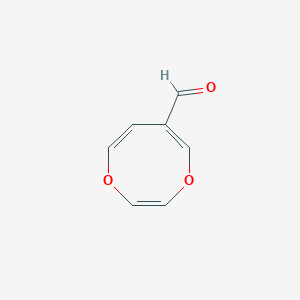
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
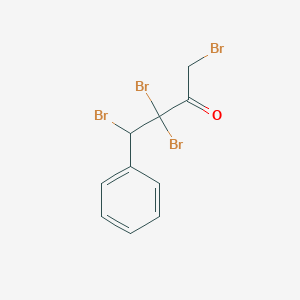
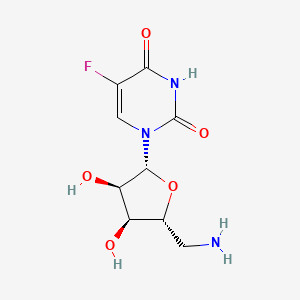
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)

![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
